4-Pyridinemethanamine, N-(4-methylphenyl)-
Overview
Description
4-Pyridinemethanamine, N-(4-methylphenyl)- is an organic compound with a pyridine ring substituted with a methanamine group and a 4-methylphenyl group
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(pyridin-4-ylmethyl)aniline is the kinase insert domain receptor (KDR) , also known as vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in many diseases, including cancer .
Mode of Action
4-methyl-N-(pyridin-4-ylmethyl)aniline interacts with KDR by inhibiting its activity . This inhibition prevents the receptor from responding to its ligand, vascular endothelial growth factor (VEGF), thereby disrupting the signaling pathway that promotes angiogenesis .
Biochemical Pathways
By inhibiting KDR, 4-methyl-N-(pyridin-4-ylmethyl)aniline affects the VEGF signaling pathway . This pathway is responsible for promoting angiogenesis, which is crucial for the growth and spread of cancer cells. By blocking this pathway, the compound can potentially slow down or stop the progression of diseases that rely on angiogenesis .
Pharmacokinetics
The compound was evaluated using admet analysis as part of the drug design process . This suggests that the compound has been optimized for bioavailability and other pharmacokinetic properties.
Result of Action
The inhibition of KDR by 4-methyl-N-(pyridin-4-ylmethyl)aniline results in the disruption of the VEGF signaling pathway . This disruption can lead to a decrease in angiogenesis, thereby potentially inhibiting the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanamine, N-(4-methylphenyl)- typically involves the reaction of 4-pyridinecarboxaldehyde with 4-methylphenylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanamine, N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-Pyridinemethanamine, N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanamine: Lacks the 4-methylphenyl group, making it less hydrophobic.
N-Methyl-4-pyridinemethanamine: Contains a methyl group instead of the 4-methylphenyl group, affecting its reactivity and solubility.
N-(4-Pyridylmethyl)ethylamine: Has an ethyl group instead of the 4-methylphenyl group, altering its steric and electronic properties.
Uniqueness
4-Pyridinemethanamine, N-(4-methylphenyl)- is unique due to the presence of both the pyridine ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSALZRRXJDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273578 | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-48-0 | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16552-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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